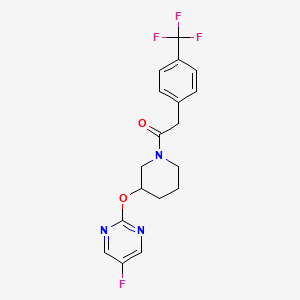
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C18H17F4N3O2 and its molecular weight is 383.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a fluoropyrimidine moiety, a piperidine ring, and a trifluoromethyl-substituted phenyl group, which may influence its biological activity. Understanding its biological activity is critical for exploring its potential as a lead compound in drug development.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of:
- Fluorinated pyrimidine : Enhances interaction with biological targets.
- Piperidine ring : May modulate receptor activity.
- Trifluoromethyl group : Can influence lipophilicity and biological interactions.
The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and nucleic acids. The fluoropyrimidine moiety is known to interfere with DNA or RNA synthesis, while the piperidine component may engage with various receptors, potentially leading to modulation of signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to this compound. For example, derivatives containing trifluoromethyl phenyl groups have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus .
| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity |
|---|---|---|
| Compound A | 6.62 | Active |
| Compound B | 14.03 | Moderate |
| Compound C | >250 | Inactive |
These findings suggest that modifications in the structure can lead to variations in biological potency.
Cytotoxicity Studies
The cytotoxicity of the compound has been assessed using human cultured cells. Preliminary results indicate low toxicity levels, making it a promising candidate for further development .
Case Studies
Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized several derivatives of this compound to evaluate their biological activities. The study revealed that certain modifications enhanced antibacterial efficacy while maintaining low cytotoxicity .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the SAR of similar compounds. It was found that the introduction of different substituents on the piperidine ring significantly affected the antimicrobial activity. Compounds with electron-withdrawing groups exhibited improved potency against resistant strains of bacteria .
属性
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O2/c19-14-9-23-17(24-10-14)27-15-2-1-7-25(11-15)16(26)8-12-3-5-13(6-4-12)18(20,21)22/h3-6,9-10,15H,1-2,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVUEHVWDUWLBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














